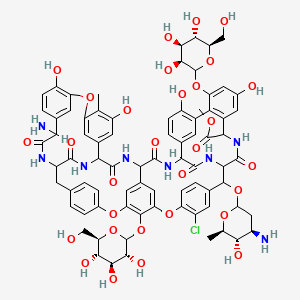

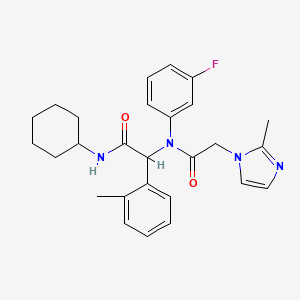

N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide

説明

“N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide” is a chemical compound with the molecular formula C27H31FN4O2 . It is not intended for human or veterinary use and is used for research purposes.

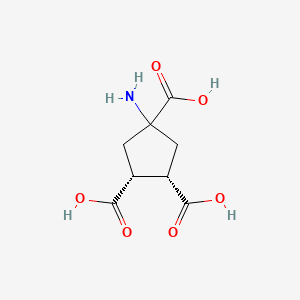

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C27H31FN4O2/c1-19-9-6-7-14-24 (19)26 (27 (34)30-22-11-4-3-5-12-22)32 (23-13-8-10-21 (28)17-23)25 (33)18-31-16-15-29-20 (31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3, (H,30,34) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 462.57 . It is a solid at room temperature . It should be stored in a dry environment at 2-8°C .科学的研究の応用

Anticancer Properties: A study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. Specifically, 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide exhibited high apoptosis percentage among those tested, indicating its potential as an anticancer agent (Evren et al., 2019).

Antifungal Agents: Another study designed and synthesized a series of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives to combat drug-resistant fungal infections. These compounds, particularly 2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide, demonstrated significant activity against Candida albicans and Candida krusei (Altındağ et al., 2017).

Antimicrobial Evaluation: A study on the antimicrobial evaluation of pyrazole-imidazole-triazole hybrids, including compounds like 2-(4-((2-(substituted-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)-N-(substituted)phenylacetamides, showed significant antimicrobial activity. Specifically, compound 6m demonstrated excellent potency against A. niger (Punia et al., 2021).

Anticonvulsant Activity: Research on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, particularly 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, revealed its potential anticonvulsant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).

Potential Antipsychotic Agents: A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, specifically compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, showed an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

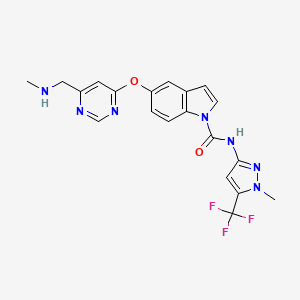

AGI-5198, also known as N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide or IDH-C35, is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme .

Target of Action

The primary target of AGI-5198 is the R132H and R132C mutants of IDH1 . IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma .

Mode of Action

AGI-5198 selectively inhibits the R132H and R132C mutants of IDH1 . These mutations increase the conversion of α-KG to 2-hydroxyglutarate (2-HG) . By inhibiting these mutants, AGI-5198 reduces the production of 2-HG .

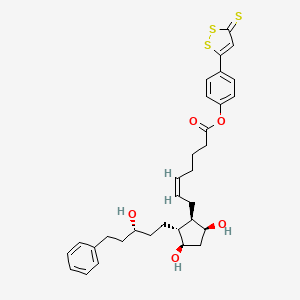

Biochemical Pathways

The IDH1 mutation-mediated accumulation of 2-HG leads to epigenetic dysregulation , altering gene expression, and impairing cell differentiation . The IDH family, including IDH1, plays an important role in the tricarboxylic acid cycle, a series of enzymatic reactions that help organisms oxidize sugar or other substances to obtain energy .

Result of Action

AGI-5198 has been found to delay growth, promote differentiation in cells, and decrease tumor volume in IDH1-mutant mice xenografts . It also induces the expression of genes and cellular markers associated with glioma differentiation .

特性

IUPAC Name |

N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYGWXSATBUBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718166 | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355326-35-0 | |

| Record name | AGI 5198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355326350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1355326-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)

![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)